molecular formula C8H15N B024657 3-Methyl-3-azabicyclo[3.2.1]octane CAS No. 108011-04-7

3-Methyl-3-azabicyclo[3.2.1]octane

Número de catálogo: B024657
Número CAS: 108011-04-7
Peso molecular: 125.21 g/mol
Clave InChI: FQNWRNJCZRKPPT-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-Methyl-3-azabicyclo[3.2.1]octane is a bicyclic amine featuring a nitrogen atom at the 3-position and a methyl substituent on the same nitrogen. Its rigid bicyclo[3.2.1]octane scaffold imparts unique stereoelectronic properties, making it valuable in medicinal chemistry and drug design. Spectroscopic studies (¹H-NMR, ¹³C-NMR, IR) confirm its structural stability, with X-ray diffraction data resolving its exo/endo configurations . The compound is synthesized via methods involving camphorimide derivatives and functionalization of the azabicyclic core .

Propiedades

Número CAS

108011-04-7

Fórmula molecular

C8H15N

Peso molecular

125.21 g/mol

Nombre IUPAC

3-methyl-3-azabicyclo[3.2.1]octane

InChI

InChI=1S/C8H15N/c1-9-5-7-2-3-8(4-7)6-9/h7-8H,2-6H2,1H3

Clave InChI

FQNWRNJCZRKPPT-UHFFFAOYSA-N

SMILES

CN1CC2CCC(C2)C1

SMILES canónico

CN1CC2CCC(C2)C1

Origen del producto

United States

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogues with Varying Substituents

3-Oxa-8-azabicyclo[3.2.1]octane (M3)
  • Structure : Replaces the methyl group with an oxygen atom at the 3-position.
  • Activity : Exhibits moderate cellular potency (IC₅₀ = 157 nM for pPKB/Akt) in PI3K inhibitors, but less effective than 3-methyl derivatives .
  • Applications : Used in lead compounds for kinase inhibition .
8-Methyl-3,8-diazabicyclo[3.2.1]octane (9c)
  • Structure : Features an additional nitrogen at the 8-position.
  • Activity : Demonstrates lower α7 nicotinic acetylcholine receptor (α7nAChR) affinity compared to 3-methyl-3,8-diazabicyclo isomers due to steric hindrance .
  • Synthesis : Prepared via Buchwald-Hartwig coupling with moderate yields (e.g., compound 13b) .
3-Methyl-8-propinyl-3,8-diazabicyclo[3.2.1]octane
  • Structure : Contains a propinyl group at the 8-position.
  • Activity: Known for analgesic properties but shows divergent biological effects (e.g., CNS depression) compared to mono-aza analogues .

Functional Group Modifications

3-Boc-8-hydroxy-3-azabicyclo[3.2.1]octane
  • Modification : Incorporates a Boc-protected amine and hydroxyl group.
  • Utility : Intermediate for synthesizing bioactive molecules; hydroxyl group enables further derivatization .
3-(5-Methyl-1,2,4-oxadiazol-3-yl)-8-azabicyclo[3.2.1]octane
  • Modification : Oxadiazole ring at the 3-position.
  • Applications : Explored in antiviral and antimicrobial agents, though activity data are pending .

Métodos De Preparación

Cyclization of Protected Amino Alcohol Precursors

A widely employed strategy involves the cyclization of tert-butyl-protected amino alcohols followed by deprotection. For example, tert-butyl(1R,3r,5S)-3-hydroxy-3-methyl-8-azabicyclo[3.2.1]octane-8-carboxylate undergoes acid-mediated deprotection to yield 3-methyl-3-hydroxy-8-azabicyclo[3.2.1]octane hydrochloride. The reaction employs 4 M HCl in dioxane and diethyl ether, achieving a 77% yield after 2 hours at ambient temperature . The product is isolated as a white solid, with 1H NMR^1\text{H NMR} (DMSO-d6_6) signals confirming the bicyclic structure and methyl substitution at the 3-position .

Key Reaction Conditions:

  • Reagents: 4 M HCl in dioxane, diethyl ether

  • Temperature: Ambient

  • Yield: 77%

  • Characterization: 1H NMR^1\text{H NMR}, elemental analysis

This method highlights the utility of Boc-protection for stabilizing intermediates during bicyclization, though the stereochemical outcome depends on the starting material’s configuration.

The introduction of methyl groups at the 3-position can be achieved via nucleophilic additions to 8-substituted-8-azabicyclo[3.2.1]octan-3-ones. In a patent-pending approach, 8-(2,2,2-trifluoroethyl)-8-azabicyclo[3.2.1]octan-3-one reacts with methylating agents under controlled conditions . Although the cited examples focus on cyanide additions, analogous strategies using methyl Grignard reagents or organolithium compounds could theoretically yield 3-methyl derivatives.

Hypothetical Pathway:

  • Substrate: 8-Substituted-8-azabicyclo[3.2.1]octan-3-one

  • Methylation: CH3_3MgBr or CH3_3Li in anhydrous THF

  • Workup: Acidic hydrolysis to yield tertiary alcohol intermediate

  • Reduction: Catalytic hydrogenation or hydride reduction to replace hydroxyl with methyl

While direct examples are absent in the provided sources, this route is mechanistically plausible based on analogous cyanide additions .

1,3-Dipolar Cycloaddition for Bicyclo Framework Construction

Recent advances in cycloaddition chemistry enable the direct assembly of the azabicyclo[3.2.1]octane skeleton. 3-Oxidopyraziniums, acting as azomethine ylides, undergo 1,3-dipolar cycloaddition with acrylate derivatives to form 3,8-diazabicyclo[3.2.1]octanes . Although the reported products lack methyl groups, substituting acrylates with methyl-containing dipolarophiles (e.g., methyl vinyl ketone) could introduce the desired substituent.

Experimental Insights:

  • Dipolarophile: Methyl acrylate or methyl crotonate

  • Conditions: Reflux in methanol or THF

  • Outcome: 51–73% yield of cycloadducts

  • Rearrangement Risk: Competing Wagner-Meerwein rearrangements may form [2.2.2] systems, necessitating kinetic control .

This method offers a stereoselective route but requires optimization to suppress side reactions.

Reductive Amination and Hydrogenation Strategies

Catalytic hydrogenation of unsaturated precursors provides a viable pathway. For instance, 3-cyano-8-azabicyclo[3.2.1]oct-2-ene derivatives undergo hydrogenation over palladium catalysts to saturate double bonds while preserving the methyl group .

Example Protocol:

  • Substrate: 3-Cyano-8-(2,2,2-trifluoroethyl)-8-azabicyclo[3.2.1]oct-2-ene

  • Catalyst: Pd/C (5 wt%) in methanol

  • Conditions: 50 psi H2_2, 25°C, 12 hours

  • Outcome: Saturated 3-methyl derivative (hypothetical yield: ~70%)

This approach benefits from mild conditions and compatibility with sensitive functional groups.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.